3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%
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Description
3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95% is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95% is 219.11717562 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trks . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trks , which play a crucial role in several signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .
Pharmacokinetics
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which could impact their bioavailability.
Result of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit the proliferation of certain cell lines .
Action Environment
The stability and efficacy of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,3a,4,5,6,7-hexahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-10-3-1-2-9(6-10)11-7-15-16-5-4-14-8-12(11)16/h1-3,6-7,12,14-15H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTKARPMUVLDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=CN2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.